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Compound of Interest

2-Bromo-5-
Compound Name: , ,
(trifluoromethyl)thiazole

Cat. No.: B1288848

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data
for the characterization of 2-Bromo-5-(trifluoromethyl)thiazole. While specific experimental
spectra for this compound are not publicly available in the searched literature, this document
outlines the anticipated spectroscopic characteristics based on the analysis of structurally
related compounds and general principles of spectroscopic analysis. Furthermore, it details
generalized yet specific experimental protocols for acquiring the necessary data for this and
similar fluorinated heterocyclic compounds.

Chemical Structure and Properties

e |[UPAC Name: 2-bromo-5-(trifluoromethyl)-1,3-thiazole

CAS Number: 1209458-80-9

Molecular Formula: CaHBrFsNS

Molecular Weight: 232.02 g/mol

Physical State: Liquid

Spectroscopic Data Summary
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The following tables summarize the expected spectroscopic data for 2-Bromo-5-
(trifluoromethyl)thiazole. These values are predictive and should be confirmed by
experimental data.

Table 1: Predicted *H NMR Spectral Data

Predicted Chemical o Coupling Constant
Proton . Multiplicity

Shift (8) ppm (J) Hz
H-4 ~8.0-8.5 Quartet (q) ~1-2 Hz (*JH-F)

Table 2: Predicted 13C NMR Spectral Data

Predicted Chemical Lo Coupling Constant
Carbon ) Multiplicity

Shift (6) ppm (J) Hz
C-2 ~140 - 145 Singlet (s)
C-4 ~145 - 150 Quartet (q) ~5-10 Hz (3JC-F)
C-5 ~115- 120 Quartet () ~40-50 Hz (2JC-F)
CFs ~120- 125 Quartet (q) ~270-280 Hz (*JC-F)

Table 3: Predicted °F NMR Spectral Data

. Predicted Chemical Lo Coupling Constant
Fluorine ) Multiplicity
Shift (6) ppm (J) Hz

Singlet (s) or Quartet
CFs ~-60to -70 @ - or ~1-2 Hz (*JF-H)
q

Table 4: Predicted FT-IR Spectral Data
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Predicted Wavenumber

Functional Group Intensity
(cm™)

C=N stretch (thiazole ring) ~1500 - 1650 Medium

C-F stretch (CF3) ~1100 - 1350 Strong

Thiazole ring vibrations

Multiple bands

Medium to Weak

C-Br stretch ~500 - 650 Medium
Table 5: Predicted Mass Spectrometry Data

lon Predicted m/z Notes
Isotopic pattern for one

[M]*+ 231/233 bromine atom (approx. 1:1
ratio)

[M-Br]* 152 Loss of bromine radical

[M-CFs]* 162/164 Loss of trifluoromethyl radical

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are

generalized for the analysis of fluorinated heterocyclic compounds and should be adapted as

necessary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of the molecule.

Instrumentation: A 400 MHz or higher field NMR spectrometer equipped with a multinuclear

probe.

Sample Preparation:

o Accurately weigh approximately 10-20 mg of 2-Bromo-5-(trifluoromethyl)thiazole.
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» Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDClIs, Acetone-
ds, or DMSO-de) in a clean, dry NMR tube.

o Ensure the sample is fully dissolved; vortex or gently warm if necessary.
1H NMR Acquisition:

e Tune and shim the spectrometer for the specific sample and solvent.

e Acquire a standard one-dimensional *H NMR spectrum.

» Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation
delay of 1-5 seconds, and 16-64 scans.

e Process the data with Fourier transformation, phase correction, and baseline correction.
o Reference the spectrum to the residual solvent peak (e.g., CDCls at 7.26 ppm).

13C NMR Acquisition:

e Acquire a proton-decoupled 3C NMR spectrum.

o Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds,
relaxation delay of 2-5 seconds, and 1024-4096 scans.

o Reference the spectrum to the solvent peak (e.g., CDClIs at 77.16 ppm).
19F NMR Acquisition:

o Switch the spectrometer to the °F nucleus.

e Acquire a proton-decoupled °F NMR spectrum.

» Typical parameters: wide spectral width to encompass potential shifts, relaxation delay of 1-5
seconds.

» Reference the spectrum to an external standard such as CFCIs (0 ppm).
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Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Instrumentation: An FT-IR spectrometer.

Sample Preparation (for a liquid sample):

o Ensure the ATR crystal or salt plates (e.g., NaCl or KBr) are clean and dry.

e Place a small drop of the liquid 2-Bromo-5-(trifluoromethyl)thiazole directly onto the ATR
crystal or between two salt plates to create a thin film.[1][2][3]

Data Acquisition:

Record a background spectrum of the empty and clean ATR crystal or salt plates.

Record the sample spectrum over a range of 4000-400 cm~2.[2]

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

The final spectrum should be presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, one equipped with an Electron lonization
(El) source and a quadrupole or time-of-flight (TOF) analyzer.

Sample Preparation:

e Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent
such as methanol or acetonitrile.

o Further dilute this stock solution to a final concentration of 1-10 pg/mL.

Data Acquisition (EI-MS):
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 Introduce the sample into the ion source, often via direct infusion or through a gas
chromatograph (GC) inlet.

o Set the electron energy to a standard 70 eV.

e Acquire the mass spectrum over a mass range that includes the expected molecular ion
(e.g., m/z 50-300).

e Pay close attention to the isotopic pattern of the molecular ion to confirm the presence of
bromine.[4][5] For compounds containing one bromine atom, a characteristic M and M+2
isotopic pattern with an intensity ratio of approximately 1:1 will be observed.[4][5]

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of
2-Bromo-5-(trifluoromethyl)thiazole.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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